2,5-dichloro-4-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dichloro-4-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound is characterized by the presence of two chlorine atoms, a methoxy group, and a pyridinylmethyl group attached to a benzenesulfonamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-4-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichloro-4-methoxybenzenesulfonyl chloride and 2-pyridinemethanamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.
Product Isolation: The product is then isolated by filtration, washed with water, and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-4-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines from nitro derivatives.
Scientific Research Applications
2,5-dichloro-4-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antibacterial agent due to its sulfonamide structure.
Medicine: Explored for its potential therapeutic effects in treating bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dichloro-4-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide involves its interaction with bacterial enzymes. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, leading to their death.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dichloro-4-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide
- 2,5-dichloro-4-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide
Uniqueness
2,5-dichloro-4-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methoxy group and the pyridinylmethyl group can enhance its binding affinity to target enzymes and improve its pharmacokinetic properties compared to similar compounds.
Properties
IUPAC Name |
2,5-dichloro-4-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O3S/c1-20-12-6-11(15)13(7-10(12)14)21(18,19)17-8-9-4-2-3-5-16-9/h2-7,17H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXANQXBVXVJNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)NCC2=CC=CC=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.